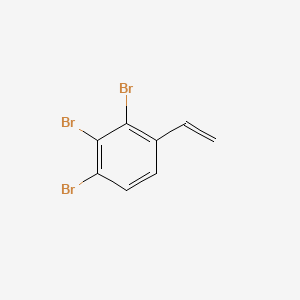

2,3,4-Tribromostyrene

Description

Contextualization within Styrenic Compounds and Halogenated Aromatics

2,3,4-Tribromostyrene is a specialty chemical compound that belongs to two significant classes of organic molecules: styrenic compounds and halogenated aromatics. Styrenic compounds, which are derivatives of styrene (B11656) (a vinylbenzene), are fundamental monomers in the polymer industry. The vinyl group of styrene allows it to polymerize, forming polystyrene and various copolymers with a wide range of applications.

Halogenated aromatic compounds are aromatic molecules, such as benzene (B151609) or its derivatives, that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The introduction of halogen atoms, in this case, three bromine atoms, onto the styrene backbone significantly modifies the molecule's properties. These modifications include increased molecular weight, altered electronic characteristics, and changes in chemical reactivity. The presence of multiple bromine atoms, as seen in this compound, often imparts flame-retardant properties to the polymers derived from them. researchgate.netgoogle.comnih.gov

The specific arrangement of the three bromine atoms on the phenyl ring at the 2, 3, and 4 positions is a key structural feature. This isomeric configuration influences the compound's physical and chemical behavior, distinguishing it from other tribromostyrene (B8806245) isomers, such as the more commonly referenced 2,4,6-tribromostyrene.

Significance in Contemporary Chemical Research

In contemporary chemical research, this compound is of interest primarily as a monomer for the synthesis of specialized polymers. The incorporation of this brominated monomer into a polymer backbone can enhance properties such as thermal stability and flame retardancy. researchgate.netgoogle.com Researchers have synthesized copolymers of tribromostyrene with other monomers like styrene and methyl methacrylate (B99206) to investigate the resulting materials' properties and miscibility in polymer blends. researchgate.net

The field of polymer chemistry continues to explore the use of halogenated monomers to create materials with tailored characteristics for specific applications. The study of polymers containing this compound contributes to a deeper understanding of structure-property relationships in halogenated polymeric systems.

Overview of Research Directions and Key Areas

Current research involving compounds like this compound is focused on several key areas within polymer and materials science:

Development of Flame-Retardant Polymers: A significant driver for research into brominated styrenes is the development of effective flame-retardant materials. nih.govresearchgate.net Polymeric flame retardants are often considered a safer alternative to smaller, monomeric flame retardants which may have environmental and health concerns. nih.gov

Synthesis of High-Performance Polymers: The inclusion of halogen atoms can improve the performance of polymers in demanding applications. Research is ongoing to synthesize and characterize novel copolymers containing brominated styrenes to achieve desired thermal and mechanical properties.

Controlled Polymerization Techniques: Modern polymerization methods, such as controlled radical polymerization, are being applied to the synthesis of polymers from functionalized monomers like halogenated styrenes. nih.gov These techniques allow for precise control over the polymer's molecular weight and architecture, which in turn influences its macroscopic properties.

Copolymerization Studies: Investigating the copolymerization of brominated styrenes with other monomers provides insights into their reactivity ratios and the properties of the resulting copolymers. researchgate.net Such studies are crucial for designing new materials with a specific combination of properties.

Properties

CAS No. |

30157-74-5 |

|---|---|

Molecular Formula |

C8H5Br3 |

Molecular Weight |

340.84 g/mol |

IUPAC Name |

1,2,3-tribromo-4-ethenylbenzene |

InChI |

InChI=1S/C8H5Br3/c1-2-5-3-4-6(9)8(11)7(5)10/h2-4H,1H2 |

InChI Key |

DOTSLXAPJSPHJZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C(=C(C=C1)Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Toward 2,3,4 Tribromostyrene

Bromination of Styrene (B11656) and Derivatives: Foundational Approaches

The introduction of bromine atoms onto the aromatic ring of styrene is fundamentally governed by electrophilic aromatic substitution. However, the presence of the vinyl group introduces a competing reaction pathway: electrophilic addition across the double bond. Therefore, synthetic strategies must be carefully chosen to favor substitution over addition.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and the primary pathway for nuclear bromination. The reaction proceeds through a two-step mechanism. libretexts.orglibretexts.org

Formation of the Arenium Ion: The reaction is initiated by the attack of the electron-rich aromatic ring on a potent electrophile, in this case, a source of electrophilic bromine (Br⁺). This step is typically the slowest and therefore rate-determining. libretexts.orglibretexts.org The attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgopenstax.org

Deprotonation and Restoration of Aromaticity: In the second, much faster step, a base removes a proton from the carbon atom bearing the new bromine substituent. libretexts.orglibretexts.org This restores the highly stable aromatic system and yields the brominated product.

Because aromatic rings are significantly less reactive than alkenes, a highly reactive electrophile is required to initiate the substitution. openstax.org Molecular bromine (Br₂) by itself is not electrophilic enough to react with benzene (B151609) or styrene's aromatic ring under normal conditions; instead, it would add across the vinyl double bond. stackexchange.comyoutube.com Consequently, a catalyst is necessary to generate a more powerful electrophilic bromine species. openstax.orglibretexts.org

The choice of brominating reagent is critical in directing the reaction towards the desired product. The two most common reagents for such transformations are molecular bromine and N-Bromosuccinimide.

Bromine (Br₂): When used in conjunction with a Lewis acid catalyst, molecular bromine is the classic reagent for electrophilic aromatic bromination. The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine source that preferentially attacks the aromatic ring. openstax.orgstackexchange.comlibretexts.org In the absence of such a catalyst, bromine readily undergoes an electrophilic addition reaction with the vinyl group of styrene. stackexchange.comyoutube.com

N-Bromosuccinimide (NBS): NBS is a versatile reagent that can act as a source of either electrophilic or radical bromine, depending on the reaction conditions. For electrophilic aromatic substitution, particularly on electron-rich aromatic compounds, NBS can serve as an effective brominating agent. researchgate.netwikipedia.orgmissouri.edu However, it is more commonly associated with the Wohl-Ziegler reaction, where in the presence of a radical initiator or UV light, it provides a low concentration of Br₂ that facilitates the bromination of allylic and benzylic positions via a radical mechanism. wikipedia.orgmissouri.edu

| Brominating Reagent | Primary Application in Styrene Chemistry | Typical Conditions | Mechanism |

|---|---|---|---|

| Bromine (Br₂) | Electrophilic Aromatic Substitution | Lewis acid catalyst (e.g., FeBr₃, AlCl₃) | Electrophilic |

| Bromine (Br₂) | Electrophilic Addition to Vinyl Group | No catalyst, inert solvent (e.g., CCl₄) | Electrophilic |

| N-Bromosuccinimide (NBS) | Benzylic/Allylic Bromination | Radical initiator (e.g., AIBN) or light | Radical |

| N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | Used with electron-rich aromatics | Electrophilic |

Catalysis in 2,3,4-Tribromostyrene Synthesis

Catalysis is indispensable in the synthesis of this compound, as it enables control over reactivity and selectivity. Lewis acid and phase transfer catalysts are two important classes employed in these synthetic routes.

Lewis acid catalysts, such as aluminum trichloride (AlCl₃) and ferric bromide (FeBr₃), are essential for activating molecular bromine for electrophilic attack on the aromatic ring. libretexts.org The Lewis acid coordinates with one of the bromine atoms in a Br₂ molecule, strongly polarizing the Br-Br bond. libretexts.orggoogle.com This polarization creates a partial positive charge on the terminal bromine atom, generating a highly electrophilic species (often represented as "Br⁺") that can overcome the activation energy required to disrupt the aromaticity of the styrene ring. libretexts.orgopenstax.org The resulting complex, such as [Br-Br-FeBr₃], delivers the electrophilic bromine to the ring, after which the [FeBr₄]⁻ species acts as the base to remove a proton and regenerate the catalyst. openstax.org

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different, immiscible phases (typically an aqueous and an organic phase). crdeepjournal.org The catalyst, often a quaternary ammonium salt (e.g., triethylbenzylammonium chloride), transports a reactive anion from the aqueous phase into the organic phase where the substrate is dissolved. crdeepjournal.orgias.ac.in

In the context of synthesizing brominated styrenes, PTC can be particularly useful in multi-step sequences. For example, in an elimination step to regenerate the vinyl group, a hydroxide base (dissolved in water) can be transferred into the organic phase containing the brominated intermediate, allowing the reaction to proceed under milder and more efficient conditions than a heterogeneous mixture would allow. ias.ac.innih.gov

| Catalysis Type | Catalyst Example | Role in Synthesis | Mechanism of Action |

|---|---|---|---|

| Lewis Acid Catalysis | Aluminum Trichloride (AlCl₃), Ferric Bromide (FeBr₃) | Activates brominating agent for aromatic substitution. | Coordinates with Br₂ to polarize the Br-Br bond, creating a potent electrophile (Br⁺). |

| Phase Transfer Catalysis (PTC) | Quaternary Ammonium Salts (R₄N⁺X⁻) | Facilitates reactions between reagents in immiscible phases. | Transports anionic reagents (e.g., OH⁻, Br⁻) from an aqueous phase to an organic phase. |

Multi-Step Synthetic Strategies for Regioselective Bromination

Direct tribromination of styrene is unlikely to yield the 2,3,4-isomer selectively. The vinyl group is an ortho-, para-directing activator, which would favor bromination at the 2, 4, and 6 positions. Therefore, achieving the specific 2,3,4-substitution pattern necessitates a more controlled, multi-step approach. A common and effective strategy involves protecting the reactive vinyl group, performing a regiocontrolled bromination, and then regenerating the vinyl group.

A representative pathway, analogous to the synthesis of other tribromostyrene (B8806245) isomers, illustrates this principle: google.comgoogle.com

Protection of the Vinyl Group: The synthesis begins with the protection of the styrene double bond. This is typically achieved by the addition of hydrogen bromide (HBr) across the vinyl group to form 2-bromoethylbenzene. This transformation is crucial as it converts the ortho-, para-directing vinyl activator into a bromoethyl group, which is deactivating due to induction but remains an ortho-, para-director. This change in electronic properties allows for more controlled subsequent brominations.

Regiocontrolled Aromatic Bromination: The 2-bromoethylbenzene intermediate is then subjected to electrophilic bromination using molecular bromine and a Lewis acid catalyst. The directing effects of the bromoethyl group and the bromine atoms added in sequence guide the position of subsequent substitutions. Achieving the precise 2,3,4- pattern requires careful management of reaction conditions and stoichiometry.

Deprotection via Elimination: In the final step, the vinyl group is regenerated. The resulting 2,3,4-tribromo-1-(2-bromoethyl)benzene is treated with a strong base, such as potassium ethoxide. The base promotes an E2 elimination reaction, removing HBr and restoring the double bond to yield the final product, this compound. google.comgoogle.com

This multi-step approach provides the necessary control to synthesize specific isomers that are inaccessible through direct halogenation. semanticscholar.orgscispace.com

Optimization of Reaction Parameters for the Synthesis of this compound Remains an Area for Further Investigation

Alternatively, palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions represent another viable pathway. A Suzuki coupling could, for example, involve the reaction of a 2,3,4-tribromophenylboronic acid derivative with a vinyl partner. The optimization of Suzuki couplings typically involves screening various palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligands, bases (e.g., K₂CO₃, Cs₂CO₃), and solvent systems. The interplay of these parameters is crucial for achieving high coupling efficiency and minimizing side products. Likewise, a Heck reaction could potentially form this compound by coupling a suitable 1,2,3,4-tetrasubstituted benzene derivative with ethylene or a vinyl equivalent. Key parameters for optimization in the Heck reaction include the palladium source, phosphine ligands, base, and temperature.

Despite the theoretical applicability of these powerful synthetic methods, the chemical literature lacks specific studies that have undertaken a systematic optimization for the synthesis of this compound. Consequently, there are no detailed research findings or data tables to present that illustrate the fine-tuning of these reaction parameters to enhance the yield and purity of this specific compound. The development of an efficient and high-yielding synthesis of this compound would therefore necessitate a thorough investigation and optimization of one of these established synthetic routes. Such a study would be a valuable contribution to the field of synthetic organic chemistry.

Reactivity and Derivatization Chemistry of 2,3,4 Tribromostyrene

Reactions Involving Bromine Substituents

The three bromine atoms on the phenyl ring are the primary sites for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. The position of these bromine atoms influences their relative reactivity.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a bromide ion, by a nucleophile. libretexts.org In aryl halides like 2,3,4-tribromostyrene, direct nucleophilic aromatic substitution (SNAr) is generally challenging and requires harsh reaction conditions or activation of the aromatic ring. The presence of the electron-donating vinyl group can further deactivate the ring towards nucleophilic attack unless strong electron-withdrawing groups are also present.

However, under specific conditions, such as catalysis or the use of highly reactive nucleophiles, substitution can be achieved. The relative reactivity of the bromine atoms at positions 2, 3, and 4 would be influenced by both steric and electronic factors. The bromine at position 4 is para to the vinyl group, while the bromines at positions 2 and 3 are ortho and meta, respectively. Steric hindrance from the adjacent vinyl group and the neighboring bromine atom may affect the accessibility of the bromine at position 2.

| Reaction Type | Typical Nucleophiles | General Conditions | Notes |

| Nucleophilic Aromatic Substitution (SNAr) | RO⁻, RS⁻, R₂NH | High temperatures, polar aprotic solvents (e.g., DMF, DMSO) | Generally low yielding for non-activated aryl halides. |

| Copper-Catalyzed Substitution | R₂NH, RO⁻ | Cu(I) catalyst, high temperatures | Ullmann-type conditions can facilitate substitution. |

This table represents typical conditions for nucleophilic substitution on aryl bromides and may not be specific to this compound due to a lack of specific literature.

Cross-Coupling Reactions and their Synthetic Utility

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium or copper. youtube.comrwth-aachen.de Aryl bromides are excellent substrates for these reactions, and this compound offers multiple sites for such transformations. The differential reactivity of the bromine atoms can potentially allow for selective or sequential couplings.

Common cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base. This is a versatile method for forming new C-C bonds. researchgate.net

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene. The vinyl group of another molecule could react, or the aryl bromide portion could react with another alkene.

Stille Coupling: Coupling with an organotin compound, catalyzed by palladium.

Negishi Coupling: Reaction with an organozinc reagent, typically catalyzed by palladium or nickel.

Sonogashira Coupling: Palladium-catalyzed coupling with a terminal alkyne, often with a copper co-catalyst, to form an alkynylated arene. youtube.com

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond between the aryl bromide and an amine. youtube.com

The synthetic utility of these reactions is vast, allowing for the introduction of a wide range of functional groups. For instance, selective coupling at one bromine position followed by a different coupling at another could lead to complex, multifunctional molecules. The relative reactivity for oxidative addition to a palladium(0) catalyst generally follows the order C-I > C-Br > C-Cl, making the C-Br bonds of this compound suitable for these transformations.

| Coupling Reaction | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki | Ar'B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl |

| Heck | R-CH=CH₂ | Pd(OAc)₂ / Et₃N | Substituted Styrene (B11656) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | Aryl Alkane |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / NaOt-Bu | Aryl Amine |

This table presents generalized conditions for cross-coupling reactions on aryl bromides. Specific conditions for this compound may vary.

Reactions of the Vinyl Moiety

The vinyl group (-CH=CH₂) of this compound is another key reactive site. Its reactivity is characteristic of alkenes and is influenced by the attached tribromophenyl ring.

The most significant reaction of the vinyl group is polymerization . Like other styrene derivatives, this compound can undergo free-radical, cationic, or anionic polymerization to form poly(this compound). This polymer would possess properties imparted by the high bromine content, such as flame retardancy. For instance, the related compound poly(2,4,6-tribromostyrene) is known for such applications. scipoly.com

The vinyl group can also participate in various addition reactions . For example:

Halogenation: Addition of bromine (Br₂) across the double bond would yield a 1,2-dibromoethyl group.

Hydrohalogenation: Addition of HBr would lead to a bromoethyl substituent.

Hydrogenation: Catalytic hydrogenation would reduce the vinyl group to an ethyl group.

Furthermore, the vinyl group can act as the alkene component in Heck coupling reactions , reacting with other aryl or vinyl halides.

| Reaction | Reagent(s) | Product Feature |

| Free-Radical Polymerization | AIBN or other radical initiator | Poly(this compound) |

| Bromination | Br₂ | 1,2-dibromoethyl group |

| Hydrogenation | H₂, Pd/C | Ethyl group |

This table outlines common reactions of a styrene vinyl group.

Exploration of Other Reactive Sites

Beyond the bromine substituents and the vinyl group, the aromatic C-H bonds represent other potential reactive sites, although they are generally less reactive. Under specific conditions, such as directed metalation or certain C-H activation protocols, these bonds could be functionalized. However, the presence of the more reactive C-Br bonds makes selective C-H functionalization challenging. The molecule does not possess other classical functional groups, so its reactivity is predominantly dictated by the aryl bromides and the vinyl group.

Polymerization Science of 2,3,4 Tribromostyrene

Homopolymerization Studies of 2,3,4-Tribromostyrene

The self-polymerization of this compound results in the formation of poly(this compound). The characteristics of this homopolymer are influenced by the polymerization method employed.

The polymerization of styrenic monomers can proceed through various mechanisms, including thermal, radical, and cationic pathways. ippi.ac.ir

Thermal Polymerization: Halogenated styrenes, including tribromostyrenes, exhibit a greater tendency to undergo thermal polymerization compared to styrene (B11656). epo.org The rate of thermal polymerization is noted to be in the order of 2,4,5-tribromostyrene > 2,4- and 3,4-dibromostyrene (B12731531) » styrene, indicating the high reactivity of tribrominated species. epo.org This process is initiated by heat, which causes the spontaneous formation of free radicals that propagate the polymer chain. ippi.ac.irepa.gov

Radical Polymerization: This is a common method for polymerizing vinyl monomers. libretexts.org It involves three main steps: initiation, propagation, and termination. youtube.com An initiator, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is typically used to generate initial free radicals. epa.govlibretexts.org These radicals then react with the monomer to start the polymer chain growth (propagation). youtube.com The stability of the resulting radical is a key factor; for styrenic monomers, the formation of a resonance-stabilized benzylic radical is favorable. libretexts.org The presence of bromine atoms on the aromatic ring can further influence the radical's stability and reactivity. epo.org Termination occurs when two growing chains combine or through other deactivation pathways. youtube.com Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT), offer ways to produce polymers with well-defined molecular weights and low polydispersity. cmu.edusigmaaldrich.com

Cationic Polymerization: This mechanism is initiated by electrophiles, often Lewis acids like boron trifluoride (BF3) or aluminum chloride (AlCl3), in the presence of a co-catalyst like water. youtube.comgoogle.com The process involves the formation of a carbocation at the growing chain end. youtube.com Styrene and its derivatives can undergo cationic polymerization, especially when the substituents on the aromatic ring can stabilize the positive charge. youtube.com The presence of electron-donating groups facilitates this type of polymerization. youtube.com

Studies have shown that halogenated styrenes are considerably more reactive towards polymerization than unsubstituted styrene. epo.org The rate of polymerization (Kp) is significantly higher for these monomers. epo.org Furthermore, the termination rate (Kt) for an active bromostyrene radical is lower than that for styrene or its p-fluoro and p-chloro analogs, which contributes to the formation of a greater amount of polymer for each active free radical. epo.org This high reactivity makes brominated styrenes particularly challenging to stabilize against premature polymerization. epo.org The order of thermal polymerization rates highlights the increased reactivity with higher degrees of bromination. epo.org

Copolymerization with Other Monomers

Copolymerization involves the polymerization of two or more different monomers. This technique is used to create polymers with tailored properties that combine the characteristics of the individual monomers. nih.gov

Copolymers containing this compound can be synthesized through various polymerization methods, such as radical copolymerization. scielo.br For instance, it can be copolymerized with common monomers like styrene or methyl methacrylate (B99206). The resulting copolymers would incorporate the flame-retardant properties of the tribromostyrene (B8806245) units.

The characterization of these copolymers is essential to understand their structure and properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) are commonly used. researchgate.net NMR helps in determining the copolymer composition, i.e., the relative amounts of each monomer incorporated into the polymer chain. researchgate.net GPC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the copolymer. researchgate.net

An example of copolymer synthesis can be seen in the atom transfer radical polymerization (ATRP) of styrene and pentadecylphenyl methacrylate (PDPMA). researchgate.net Similarly, this compound could be used as a comonomer in such controlled polymerization techniques to yield well-defined block copolymers. nih.govmdpi.comresearchgate.net

Reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other monomer. youtube.com The Mayo-Lewis equation is a fundamental relationship used to relate the copolymer composition to the monomer feed composition and the reactivity ratios. tulane.edu

The determination of reactivity ratios typically involves carrying out copolymerization reactions at low conversions for various initial monomer feed ratios. nih.gov The composition of the resulting copolymer is then analyzed, often by NMR, and the data is fitted to linearized forms of the copolymer equation, such as the Fineman-Ross or Kelen-Tüdős methods, or by non-linear methods. researchgate.netfrontiersin.org

The product of the reactivity ratios (r1 * r2) provides insight into the copolymerization behavior. tulane.edu

If r1 * r2 ≈ 1, an ideal or random copolymer is formed.

If r1 * r2 ≈ 0, an alternating copolymer is likely.

If both r1 and r2 are > 1, a tendency towards block copolymer formation is observed. tulane.edu

For example, in the ATRP copolymerization of styrene (r1) and 2-ethylhexyl acrylate (B77674) (r2), the reactivity ratios were found to be r1 = 1.24 and r2 = 0.71, indicating a tendency for random copolymer formation with a higher incorporation of styrene. frontiersin.org

Table 1: Methods for Determining Reactivity Ratios

| Method | Description |

|---|---|

| Fineman-Ross (FR) | A linear graphical method for determining reactivity ratios from copolymer composition data at low conversions. frontiersin.org |

| Inverted Fineman-Ross (IFR) | A variation of the Fineman-Ross method. frontiersin.org |

| Kelen-Tüdős (KT) | A linear graphical method that aims to provide a more even distribution of data points compared to the Fineman-Ross method. researchgate.netfrontiersin.org |

| Non-linear Methods | Computational methods that directly fit the copolymer composition equation to the experimental data, often considered more accurate. mdpi.com |

Strategies for Polymerization Control and Stabilization

Given the high reactivity of brominated styrenes, preventing their premature and uncontrolled polymerization is critical for storage, transportation, and handling. epo.orgnih.gov This is achieved through the addition of inhibitors or stabilizers. nih.gov

Many conventional stabilizers for styrene are not as effective for the more reactive halogenated styrenes. epo.org The stabilizing capacity of inhibitors should be evaluated under conditions close to those of actual use. epo.org N,N-dialkylhydroxylamines, such as N,N-diethylhydroxylamine (DEHA), have been shown to be effective stabilizers for ar-brominated styrene monomers. epo.org For instance, DEHA was found to be significantly more effective than t-butylcatechol in stabilizing dibromostyrene. epo.org

In addition to stabilization, controlling the polymerization process itself is key to obtaining polymers with desired properties. Controlled/living radical polymerization (CLRP) techniques like ATRP and RAFT are powerful strategies. cmu.edusigmaaldrich.com These methods involve the use of specific catalysts or chain transfer agents to maintain a low concentration of active growing chains, thereby minimizing termination reactions and allowing for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. sigmaaldrich.comrsc.org The use of in-situ formed nitroxides has also been explored for controlling the radical polymerization of styrene. researchgate.net

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 2,4,5-Tribromostyrene |

| 2-Ethylhexyl acrylate |

| Aluminum chloride |

| Azoisobutyronitrile |

| Benzoyl peroxide |

| Boron trifluoride |

| Dibromostyrene |

| Methyl methacrylate |

| N,N-diethylhydroxylamine |

| Pentadecylphenyl methacrylate |

| Poly(this compound) |

| Styrene |

Advanced Polymeric Architectures Derived from this compound

The creation of advanced polymeric architectures involves the controlled assembly of monomer units to form complex structures beyond simple linear chains. These can include block copolymers, graft copolymers, star polymers, and dendritic polymers, each offering unique properties and applications. While no specific examples exist for this compound, the principles of controlled polymerization techniques could theoretically be applied.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing well-defined polymers with complex architectures. These methods allow for the precise control of molecular weight, polydispersity, and polymer chain ends.

Block Copolymers: Block copolymers consist of two or more distinct polymer chains (blocks) covalently linked together. The synthesis of block copolymers involving a hypothetical poly(this compound) block would typically involve sequential monomer addition. For instance, a macroinitiator could be used to first polymerize another monomer, and then this compound would be added to grow the second block. The properties of the resulting block copolymer would depend on the properties of the individual blocks. For example, a block copolymer of polystyrene and poly(this compound) would exhibit properties of both a commodity thermoplastic and a high-refractive-index, flame-retardant material.

Graft Copolymers: Graft copolymers are comprised of a main polymer backbone with one or more side chains (grafts) of a different polymer. There are three main strategies for synthesizing graft copolymers: "grafting-through," "grafting-from," and "grafting-to."

"Grafting-through" would involve the copolymerization of a standard monomer with a macromonomer of this compound (a polymer chain with a polymerizable end group).

"Grafting-from" would utilize a polymer backbone with initiating sites from which the this compound side chains could be grown.

"Grafting-to" involves attaching pre-formed poly(this compound) chains to a functionalized polymer backbone.

The table below illustrates hypothetical examples of advanced polymeric architectures that could be derived from this compound, based on established polymerization techniques.

| Architecture | Hypothetical Monomers | Polymerization Technique | Potential Properties |

| Diblock Copolymer | Styrene, this compound | ATRP or RAFT | Combination of thermoplastic and high refractive index/flame retardant properties. |

| Graft Copolymer ("Grafting-from") | Poly(methyl methacrylate) backbone, this compound grafts | ATRP | Modified surface properties, improved flame retardancy of the host polymer. |

It must be reiterated that the information presented here is based on general polymer chemistry principles and not on experimental data for this compound. The lack of specific research on this particular isomer limits any detailed discussion of its polymerization science and the development of advanced polymeric materials.

Characterization Techniques in 2,3,4 Tribromostyrene Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of 2,3,4-tribromostyrene. By analyzing the interaction of the molecule with electromagnetic radiation, scientists can deduce its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Monomer and Polymer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. While specific experimental data for this compound is not widely published, the principles of NMR can be applied to predict the expected spectral features.

For the This compound monomer , the ¹H NMR spectrum would provide information about the hydrogen atoms (protons). The vinyl group protons would exhibit characteristic shifts and coupling patterns. The aromatic protons would appear as a complex multiplet in the downfield region, with their precise chemical shifts influenced by the positions of the three bromine atoms on the phenyl ring.

In the case of poly(this compound) , the ¹H NMR spectrum would show broader signals corresponding to the polymer backbone. The disappearance of the sharp vinyl proton signals and the appearance of broad resonances for the aliphatic backbone protons would confirm polymerization. The aromatic proton signals would remain, albeit broadened. Analysis of related polymers, such as poly(3-bromostyrene), indicates that the carbon resonances in the ¹³C NMR spectrum are sensitive to the stereochemistry of the polymer, revealing it to be atactic (having a random orientation of the substituted phenyl groups). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for Styrene (B11656) Derivatives Note: This table is based on general principles and data from related compounds, as specific experimental data for this compound is not readily available.

| Compound/Polymer | Nucleus | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| This compound (Monomer) | ¹H | ~5.0 - 7.5 | Vinyl and aromatic protons. |

| ¹³C | ~110 - 140 | Vinyl and aromatic carbons. | |

| Poly(this compound) | ¹H | ~1.0 - 2.5 (aliphatic), ~6.5 - 7.5 (aromatic) | Broad signals characteristic of polymers. |

| ¹³C | ~40 - 45 (aliphatic), ~120 - 150 (aromatic) | Broad signals; aromatic signals may show tacticity effects. |

Infrared and Mass Spectrometry Applications

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by detecting the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the vinyl group (C=C stretching and C-H bending) and the aromatic ring (C-C stretching and C-H bending). The C-Br stretching vibrations would appear in the fingerprint region of the spectrum. Upon polymerization, the characteristic peaks of the vinyl group would disappear, which is a key indicator of a successful polymerization reaction. nist.gov

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. epa.gov Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), a characteristic pattern of peaks would be observed for the molecular ion and any bromine-containing fragments, which is a definitive indicator of the number of bromine atoms in the ion.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile compounds. A reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method allows for the separation of the compound from impurities, making it suitable for purity assessment and for preparative separation to isolate the pure compound. The method typically uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a standard method for the analysis of volatile compounds. GC can be used to separate this compound from other volatile components in a sample. nih.gov The retention time of the compound is a characteristic property under specific GC conditions, and the coupled mass spectrometer allows for its definitive identification. This technique is particularly useful for analyzing complex mixtures and detecting trace impurities.

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Application |

|---|---|---|---|

| HPLC | Reverse Phase (e.g., Newcrom R1) sielc.com | Acetonitrile/Water sielc.com | Purity assessment, preparative separation sielc.com |

| GC-MS | Non-polar capillary column | Helium | Separation of volatile impurities, identification |

Computational Chemistry and Theoretical Investigations of 2,3,4 Tribromostyrene

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic properties and chemical reactivity of molecules. These approaches solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

For a molecule like 2,3,4-tribromostyrene, DFT calculations could elucidate the influence of the three bromine atoms and the vinyl group on the electronic properties of the benzene (B151609) ring. These calculations can predict infrared spectra, which helps in the identification and characterization of the compound. Furthermore, DFT can be used to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

To illustrate the type of data obtained from DFT calculations, the following table presents hypothetical, yet representative, molecular properties for this compound that could be determined using DFT.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| Dipole Moment | 1.5 D | Indicates the overall polarity of the molecule, affecting its intermolecular interactions and solubility. |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with the chemical stability and reactivity of the molecule. |

| C=C Stretch Freq. | ~1630 cm⁻¹ | A characteristic vibrational mode of the vinyl group, useful for spectroscopic identification. |

Computational chemistry is instrumental in mapping out the reaction pathways and transition states of chemical reactions. For this compound, this could involve studying its polymerization or its degradation pathways. For instance, the bromination of styrenes has been investigated using kinetic studies, which suggest a mechanism involving a highly unsymmetrical bromonium ion intermediate. researchgate.netcdnsciencepub.com Computational studies can provide detailed structures and energies of such intermediates and the transition states leading to them.

By calculating the potential energy surface for a reaction, chemists can identify the most likely reaction mechanism and predict reaction rates. For example, in the electrophilic addition of bromine to the vinyl group of this compound, computational methods could be used to model the formation of the bromonium ion intermediate and the subsequent nucleophilic attack by a bromide ion. This would provide insights into the stereochemistry of the product. These computational approaches can also be applied to understand the initiation and propagation steps in the polymerization of this compound.

Molecular Dynamics (MD) Simulations of Poly(this compound) Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. mdpi.com For polymers like poly(this compound), MD simulations can provide insights into the material's bulk properties, such as its density, glass transition temperature, and mechanical strength. While specific MD studies on poly(this compound) are not prevalent, research on polystyrene and other halogenated polystyrenes demonstrates the utility of this approach. mdpi.comwseas.com

MD simulations of poly(this compound) would involve creating a model of the polymer chains in a simulation box and then solving Newton's equations of motion for the system. This would allow for the observation of how the polymer chains pack together and how they respond to changes in temperature and pressure. Such simulations could predict the material's thermal properties and its behavior as a flame retardant. For example, simulations could explore how the presence of bromine atoms affects the polymer's degradation mechanism at high temperatures.

Table 2: Potential Insights from MD Simulations of Poly(this compound)

| Simulated Property | Potential Research Focus |

|---|---|

| Glass Transition Temp. | Understanding the effect of the bulky bromine atoms on the polymer's transition from a rigid to a more flexible state. |

| Chain Conformation | Investigating how the polymer chains fold and entangle, which influences mechanical properties. |

| Thermal Degradation | Simulating the initial stages of polymer breakdown at high temperatures to understand its flame-retardant mechanism. |

| Mechanical Properties | Predicting stress-strain behavior to estimate the material's stiffness and strength. |

Predictive Modeling in Polymer Science and Materials Design

Predictive modeling in polymer science leverages computational tools to design new materials with desired properties, reducing the need for extensive trial-and-error experimentation. tricliniclabs.com By combining quantum mechanical calculations on the monomer with molecular dynamics simulations of the polymer, researchers can establish structure-property relationships.

For poly(this compound), predictive modeling could be used to screen its potential as a flame-retardant material. By computationally altering the number and position of bromine atoms on the styrene (B11656) monomer, it would be possible to predict how these changes affect the polymer's thermal stability and combustion behavior. This approach can accelerate the development of new and improved flame-retardant materials. Machine learning models, trained on data from computational simulations and experiments of various brominated polymers, could further enhance the predictive power for designing novel materials. mdpi.com

Applications in Advanced Materials Science and Specialty Chemicals

Development of Flame-Retardant Polymeric Materials

A primary application of 2,3,4-tribromostyrene is in the formulation of polymeric materials with enhanced fire resistance. The high bromine content of the molecule is crucial for this function, as halogenated compounds are known to be effective flame retardants.

This compound is utilized as a reactive flame retardant. Unlike additive flame retardants, which are physically blended into a polymer matrix, reactive flame retardants are monomers that are chemically incorporated into the polymer backbone through covalent bonds during the polymerization process. nih.govumons.ac.be This integration offers significant advantages, primarily the permanence of the flame-retardant properties. Because the tribromostyrene (B8806245) units are part of the polymer chain, they are prevented from migrating or leaching out of the material over time, which can be a concern with additive-type retardants. nih.govfuchslab.de

The vinyl group on the this compound molecule allows it to readily co-polymerize with other common monomers such as styrene (B11656), acrylonitrile, and butadiene. This makes it suitable for producing a range of flame-retardant plastics, including:

High Impact Polystyrene (HIPS)

Acrylonitrile Butadiene Styrene (ABS) resins

Expanded Polystyrene (EPS) and Extruded Polystyrene (XPS) foams

Unsaturated Polyester Resins

The mechanism of flame retardancy for brominated compounds like this compound primarily occurs in the gas phase during combustion. The heat of a fire breaks the carbon-bromine bonds, releasing bromine radicals. These radicals act as scavengers, interfering with the high-energy hydrogen and hydroxyl radicals that propagate the combustion chain reaction in the flame. researchgate.net This interruption of the chemical reactions of combustion slows or extinguishes the flame.

The effectiveness of polymers containing this compound as a flame retardant is quantified using several standardized fire safety tests. These evaluations are critical for ensuring materials meet stringent safety regulations for applications in electronics, construction, and transportation. nih.gov Key performance metrics are determined through tests such as the Limiting Oxygen Index (LOI), UL 94 vertical burn test, and cone calorimetry. iafss.orgresearchgate.net

Limiting Oxygen Index (LOI): This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.

UL 94: This is a widely recognized standard for the flammability of plastic materials. In the vertical burn test, a material is classified as V-0, V-1, or V-2 based on the time it takes for the flame to self-extinguish after ignition, whether it drips flaming particles, and whether the drips ignite a cotton swatch below. A V-0 rating is the highest classification, indicating that burning stops within 10 seconds on a vertical specimen with no flaming drips allowed.

Cone Calorimetry: This test provides comprehensive data on the combustion characteristics of a material under fire-like conditions. It measures key parameters such as the Heat Release Rate (HRR), particularly the peak HRR, which is a critical indicator of a material's contribution to fire growth. researchgate.netresearchgate.net Lower HRR values signify better fire safety performance. researchgate.net

The incorporation of brominated styrenes into polymer matrices significantly improves these fire safety metrics.

| Polymer Matrix | Flame Retardant System | Loading (% by wt.) | UL 94 Rating | Limiting Oxygen Index (LOI) (%) | Peak Heat Release Rate (kW/m²) |

|---|---|---|---|---|---|

| High Impact Polystyrene (HIPS) | Unmodified | 0 | HB (Fails Vertical Test) | 18.5 | ~1100 |

| High Impact Polystyrene (HIPS) | Brominated Styrene Copolymer | ~12 (as Br) | V-0 | 29.0 | <250 |

| Polybutylene Terephthalate (PBT) + Glass Fiber | Unmodified | 0 | HB | 21.0 | ~950 |

| Polybutylene Terephthalate (PBT) + Glass Fiber | Brominated Polystyrene | 15 | V-0 | 32.0 | ~300 researchgate.net |

| Acrylonitrile Butadiene Styrene (ABS) | Unmodified | 0 | HB | 19.0 | ~1050 |

| Acrylonitrile Butadiene Styrene (ABS) | Brominated Styrene-Butadiene Copolymer | ~18 | V-0 | 28.5 | <300 |

Note: Data is representative of typical performance for the material classes and may not correspond to this compound specifically, but illustrates the general effectiveness of incorporating brominated styrenes into polymer systems.

Utilization in the Synthesis of Specialty Organic Compounds

Beyond its role in polymer science, this compound can serve as a versatile intermediate in organic synthesis. The presence of multiple reactive sites—the vinyl group and three bromine atoms—allows for a variety of chemical transformations to produce complex, specialty organic molecules.

The vinyl group can undergo reactions typical of alkenes, such as:

Addition Reactions: Halogenation, hydrohalogenation, and hydration to introduce new functional groups.

Polymerization: As discussed previously, to form homopolymers or copolymers.

Cross-Coupling Reactions: Heck or Suzuki coupling reactions can be employed to form new carbon-carbon bonds at the vinyl position.

The bromine atoms on the aromatic ring can be substituted or used in coupling reactions, providing pathways to highly functionalized aromatic compounds. For example, they can be replaced with other groups via nucleophilic aromatic substitution (under specific conditions) or participate in metal-catalyzed cross-coupling reactions to build more complex molecular architectures. This makes the compound a useful starting material for creating novel compounds for applications in pharmaceuticals, agrochemicals, or electronic materials where specific substitution patterns are required.

Emerging Applications in Advanced Functional Materials

Research into advanced functional materials is exploring the use of monomers like this compound for properties beyond flame retardancy. The high atomic number of bromine significantly increases the refractive index of a polymer. By copolymerizing this compound with other monomers, it is possible to create polymers with a high refractive index (HRI). HRI polymers are valuable in optical applications, such as:

Advanced lenses and optical films

Encapsulants for light-emitting diodes (LEDs) to improve light extraction efficiency

Materials for optical adhesives and coatings

Furthermore, the introduction of heavy atoms like bromine into a polymer matrix can modify its electronic properties. Fluorinated and chlorinated styrenes have been investigated for their impact on the thermal and dielectric properties of polymers. Similarly, tribromostyrene-containing polymers could be explored for applications in dielectric materials for microelectronics, where controlled dielectric constants and low loss are required. The development of functional polymers through techniques like Atom Transfer Radical Polymerization (ATRP) allows for precise control over the polymer architecture, opening possibilities for creating novel block copolymers containing this compound segments for use in self-assembling nanomaterials or specialized coatings. cmu.edu

Q & A

Basic Research: Synthesis Optimization

Q1. What experimental variables should be prioritized when optimizing the synthesis of 2,3,4-tribromostyrene to ensure reproducibility? Methodological Answer:

- Solvent Selection : Use tetrahydrofuran (THF) for bromination reactions due to its polarity and compatibility with halogenation agents. Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediates and byproducts .

- Stoichiometric Ratios : Maintain a 1:1 molar ratio of styrene derivatives to brominating agents (e.g., N-bromosuccinimide) to minimize side reactions. Adjust based on real-time TLC data .

- Temperature Control : Reactions at room temperature (20–25°C) are typical, but elevated temperatures (40–50°C) may accelerate bromination. Use a thermoregulated setup to avoid thermal decomposition .

Basic Research: Analytical Characterization

Q2. Which analytical techniques are most reliable for characterizing this compound’s purity and structure? Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity by comparing retention times and mass spectra against certified reference standards (e.g., NIST Chemistry WebBook data) .

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns. For brominated aromatics, expect distinct splitting patterns in the aromatic region (δ 6.5–7.5 ppm) .

- Elemental Analysis : Validate bromine content via combustion analysis (±0.3% tolerance) to ensure stoichiometric accuracy .

Basic Research: Environmental Sample Analysis

Q3. How can this compound be detected in environmental matrices with high sensitivity? Methodological Answer:

- Solid-Phase Extraction (SPE) : Preconcentrate samples using C18 cartridges, eluting with dichloromethane. Optimize recovery rates (>85%) via spiked blank tests .

- High-Performance Liquid Chromatography (HPLC) : Pair with UV detection (λ = 254 nm) for quantification. Calibrate using certified standards (e.g., tribromodiphenyl ether analogs) .

- Quality Control : Include matrix-matched calibration curves to account for interference from organic matter .

Advanced Research: Data Contradiction Analysis

Q4. How should researchers resolve discrepancies in reported degradation rates of this compound across studies? Methodological Answer:

- Source Validation : Cross-check experimental conditions (e.g., pH, light exposure) against metadata in databases like NIST .

- Replication Studies : Reproduce conflicting experiments under controlled parameters. For example, vary UV intensity (0.5–2.0 mW/cm²) to isolate photodegradation effects .

- Statistical Modeling : Apply response surface methodology (RSM) to identify interaction effects between variables (e.g., temperature vs. catalyst concentration) .

Advanced Research: Environmental Behavior

Q5. What multivariate approaches are recommended to study this compound’s bioaccumulation in aquatic ecosystems? Methodological Answer:

- Best–Worst Scaling (BWS) Design : Assign weights to factors like lipid solubility (log P), sediment organic carbon (SOC), and trophic transfer rates. Use fractional factorial designs to reduce combinatorial complexity .

- In Silico Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Validate with in vivo data from zebrafish assays .

- Confounder Adjustment : Use propensity score matching to control for covariates like water hardness or dissolved oxygen .

Advanced Research: Computational Modeling

Q6. Which computational frameworks are suitable for predicting this compound’s reactivity in radical-mediated reactions? Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–Br bonds using B3LYP/6-311+G(d,p) basis sets. Compare with experimental kinetic data .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways in polar aprotic solvents (e.g., DMF). Use Amber force fields for bromine parameterization .

- Machine Learning (ML) : Train neural networks on existing halogenation datasets to predict regioselectivity under varying conditions .

Advanced Research: Degradation Pathways

Q7. How can researchers elucidate the degradation pathways of this compound under UV irradiation? Methodological Answer:

- LC-HRMS Analysis : Identify transient intermediates (e.g., dibromostyrene oxides) using high-resolution mass spectrometry. Annotate spectra with mzCloud or METLIN .

- Isotopic Labeling : Use Br-enriched analogs to track debromination steps via isotopic peak splitting .

- Kinetic Isotope Effects (KIE) : Measure / ratios to distinguish photolytic vs. thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.